![molecular formula C19H17F2NO4S B2552191 1'-((3,5-二氟苯甲基)磺酰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1704533-31-2](/img/structure/B2552191.png)

1'-((3,5-二氟苯甲基)磺酰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

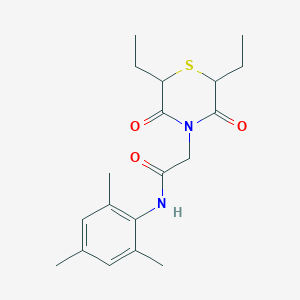

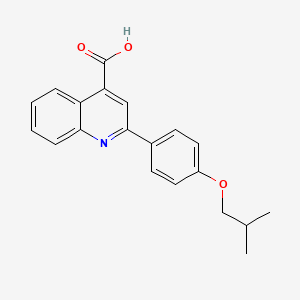

The compound 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1(3H),4'-piperidines]. These compounds have been studied for their potential as central nervous system agents due to their structural similarities with known antidepressants and their ability to interact with various biological targets, such as sigma receptors .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] typically involves the formation of an aminoalkyl(aryl)isobenzofuran moiety through a multi-step process. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore their biological activity, with variations in the nitrogen substituents and the introduction of aromatic substituents .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by a spirocyclic framework that connects an isobenzofuran ring to a piperidine ring. The presence of substituents on the nitrogen atom of the piperidine ring and on the isobenzofuran ring significantly influences the biological activity of these compounds. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen can reduce the activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] is influenced by the functional groups present on the compound. For example, the N-sulfonyl group has been used as both an activating and protecting group in key reactions such as the Pictet–Spengler reaction, which is a method for constructing tetrahydroisoquinoline derivatives . The presence of fluorine atoms on the aromatic ring can also affect the reactivity and the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are determined by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and stability. For example, the presence of a benzenesulfenamide group in related compounds has been associated with diuretic and antihypertensive activity, indicating that the sulfur attached to the nitrogen can impart significant biological properties . Additionally, the lipophilicity of the N-substituent plays a crucial role in the affinity for sigma receptors, with more lipophilic substituents favoring sigma 2 binding site affinity .

科学研究应用

Sigma 受体亲和力和选择性

与 "1'-((3,5-二氟苯甲基)磺酰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮" 相关的化合物已被合成并评估其 sigma 配体特性。这些研究揭示了控制此类化合物中 sigma 1/sigma 2 亲和力和选择性的结构因素。例如,已经发现特定 N-取代基的存在对于 sigma 受体的亲和力和选择性都是至关重要的。具有中等大小取代基的化合物表现出有效但不具有选择性的 sigma 配体特性,而导致 N-取代基的亲脂性和链长增加的修饰会导致对 sigma 2 结合位点具有高亲和力和对 sigma 2 高于 sigma 1 的显着选择性的化合物。此外,在螺[异苯并呋喃-1(3H),4'-哌啶]环系苯环中引入取代基主要影响 sigma 1 结合位点的亲和力,表明化合物结构和受体相互作用之间存在细微的相互作用 (Moltzen、Perregaard 和 Meier,1995)。

潜在的中枢神经系统药物

对螺[异苯并呋喃-1(3H),4'-哌啶]的研究探索了它们的合成和评估作为潜在中枢神经系统 (CNS) 药物。这些研究产生了在抑制四苯并氮杂卓引起的睑下垂方面具有显着活性的化合物,表明其作为中枢神经系统抑制剂的潜力。这项研究强调了这些化合物在探索中枢神经系统疾病的新治疗方法中的潜在用途,反映了此类化学框架在神经学研究中的广泛适用性 (Bauer 等人,1976)。

药理学筛选和潜在治疗应用

对螺[异苯并呋喃-1(3H),4'-哌啶]衍生物的进一步药理学筛选表明具有中等的多巴胺拮抗作用、镇痛作用和降压作用等。一些化合物,特别是那些在哌啶氮上具有 3-(4-氟苯甲酰)丙基取代基的化合物,表现出表明具有抗精神病、镇痛和降压药潜力的药理学特征。这些发现突出了通过此类化合物的开发可能实现的多种治疗应用,从神经病学到心血管健康 (Novelli 和 Sparatore,1996)。

作用机制

Target of Action

Compounds with similar structures, such as sulfonamides, often target enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and thus DNA .

Mode of Action

Sulfonamides are known to inhibit DHFR by mimicking the natural substrate of the enzyme, dihydrofolic acid, and binding to its active site. This prevents the enzyme from carrying out its function, which is necessary for DNA synthesis .

Biochemical Pathways

By inhibiting DHFR, sulfonamides disrupt the folate synthesis pathway, which is essential for the production of nucleotides and ultimately DNA. This can lead to cell death or prevent cell division .

Result of Action

The inhibition of DHFR and disruption of the folate synthesis pathway can lead to a halt in DNA synthesis. This can result in cell death or the prevention of cell division, which can be beneficial in the treatment of diseases like cancer or bacterial infections .

属性

IUPAC Name |

1'-[(3,5-difluorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4S/c20-14-8-13(9-15(21)10-14)11-27(24,25)22-7-3-6-19(12-22)17-5-2-1-4-16(17)18(23)26-19/h1-2,4-5,8-10H,3,6-7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESMTRLZBIARTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)